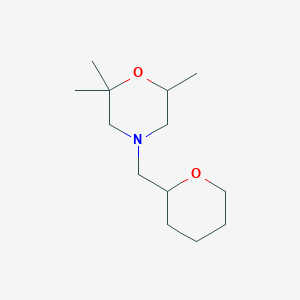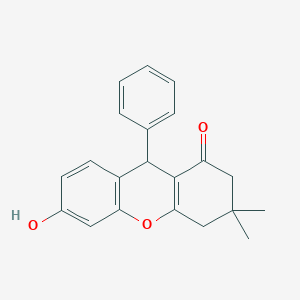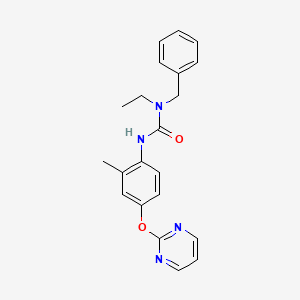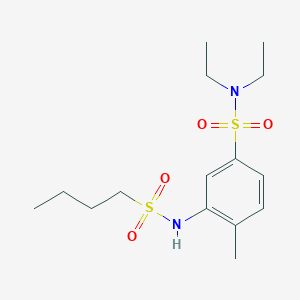![molecular formula C16H22N4O B7535326 (4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone, commonly known as PPMP, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit glycosphingolipid synthesis. PPMP has been shown to be effective in inhibiting the activity of glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids.
Mecanismo De Acción
PPMP inhibits the activity of glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. Glucosylceramide synthase catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. PPMP inhibits this reaction by binding to the active site of glucosylceramide synthase, preventing the transfer of glucose to ceramide.
Biochemical and Physiological Effects:
PPMP has been shown to have a number of biochemical and physiological effects. Inhibition of glycosphingolipid synthesis by PPMP has been shown to induce apoptosis in cancer cells. PPMP has also been shown to reduce the levels of glycosphingolipids in the brain, which may have implications for the treatment of neurodegenerative diseases. Additionally, PPMP has been shown to reduce the accumulation of glycosphingolipids in lysosomal storage disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPMP has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, there are limitations to the use of PPMP in lab experiments. PPMP is not a specific inhibitor of glucosylceramide synthase and can inhibit other enzymes involved in glycosphingolipid synthesis. Additionally, PPMP can have off-target effects on other cellular processes.
Direcciones Futuras
There are a number of future directions for the use of PPMP in scientific research. One area of interest is the development of new inhibitors of glycosphingolipid synthesis that are more specific and have fewer off-target effects. Another area of interest is the use of PPMP in combination with other drugs to enhance its therapeutic effects. Additionally, PPMP may have applications in the treatment of lysosomal storage disorders and neurodegenerative diseases. Further research is needed to explore these potential applications of PPMP.
Métodos De Síntesis
The synthesis of PPMP involves a series of chemical reactions. The first step involves the reaction of 4-propylazepan-1-amine with 3-chloro-4-fluorobenzaldehyde to form (4-propylazepan-1-yl)-3-chloro-4-fluorobenzaldehyde. This intermediate is then reacted with pyrazolo[1,5-a]pyrimidin-3-amine to form the final product, (4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone.
Aplicaciones Científicas De Investigación
PPMP has been widely used in scientific research for its ability to inhibit glycosphingolipid synthesis. Glycosphingolipids are a class of complex lipids that play important roles in cell signaling, cell adhesion, and cell migration. Dysregulation of glycosphingolipid metabolism has been implicated in a number of diseases, including cancer, neurodegenerative diseases, and lysosomal storage disorders. PPMP has been shown to be effective in inhibiting the activity of glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. This inhibition leads to a decrease in the levels of glycosphingolipids in cells and tissues.
Propiedades
IUPAC Name |
(4-propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-5-13-6-3-9-19(11-7-13)16(21)14-12-18-20-10-4-8-17-15(14)20/h4,8,10,12-13H,2-3,5-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZJAPUDTRNZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN(CC1)C(=O)C2=C3N=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)


![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)




![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)